1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Overview
Description
The compound “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a complex organic molecule that contains a thiadiazole ring . Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring . They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a thiadiazole ring, a phenyl group, and a urea group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiadiazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a thiadiazole ring could potentially influence its solubility, boiling point, and other properties .Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Methylthiotransferases (mttases), which catalyze the addition of a methylthio (-sch3) group to an unreactive carbon center, have been found to be involved in the production of 2-methylthioadenosine (ms2a) derivatives found at position a37 of select trnas in all domains of life .
Pharmacokinetics
The solubility of similar compounds in various solvents like chloroform and methanol has been reported , which could potentially impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have shown antimicrobial activity .
Action Environment
The formation of different crystal solvates and polymorphs of similar compounds has been observed depending on the nature of solvents , indicating that the environment could potentially influence the compound’s action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-16-10-14-13-9(17-10)12-8(15)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBTUFLBKUVJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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